Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)-
Overview
Description
Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- is a chemical compound with the molecular formula C9H9ClF3N and a molecular weight of 223.62 g/mol . This compound is characterized by the presence of a benzenemethanamine core substituted with a chlorine atom at the 4-position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position . It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- typically involves the following steps :
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde as the primary raw material.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired benzenemethanamine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions to form different substituted derivatives.
Scientific Research Applications
Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as :
Benzenemethanamine, 4-chloro-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanamine, 4-chloro-N-methyl-: This compound lacks the trifluoromethyl group, leading to variations in its reactivity and applications.
Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:
Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNVKKNIIJSDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920408 | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-42-4 | |
Record name | Benzenemethanamine, 4-chloro-N-methyl-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.